molecular formula C14H24O2 B1256809 3,7-Dimethyl-6-octenyl methacrylate CAS No. 38582-32-0

3,7-Dimethyl-6-octenyl methacrylate

Cat. No.: B1256809
CAS No.: 38582-32-0
M. Wt: 224.34 g/mol
InChI Key: ODMBLKQTVUQJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-6-octenyl Methacrylate is a monofunctional methacrylate monomer derived from terpene chemistry, characterized by its unsaturated 3,7-dimethyl-6-octenyl chain. This structure provides a unique combination of a reactive methacryloyl group and a bulky, hydrophobic side chain derived from citronellol . This configuration makes it a valuable building block in polymer science and materials engineering for introducing specific properties into acrylic polymer backbones. Its primary research applications include serving as a key monomer for synthesizing advanced copolymers with tailored hydrophobicity, flexibility, and biocompatibility. In biomaterials engineering, it is investigated for modifying biopolymers; for instance, methacrylate-functionalized derivatives are crucial for creating photocrosslinkable hydrogels used in tissue engineering scaffolds and drug delivery systems . The methacrylate group undergoes radical polymerization, allowing the molecule to be covalently incorporated into polymer networks, while the bulky terpene-derived side chain can influence the mechanical properties, degradation rate, and interaction with biological entities of the resulting material . Furthermore, its inherent hydrophobicity makes it a candidate for designing pressure-sensitive adhesives, coatings with specific surface properties, and components in stimuli-responsive materials. This product is intended For Research Use Only and is not for diagnostic or therapeutic use, or personal consumption.

Properties

CAS No.

38582-32-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,13H,3,6,8-10H2,1-2,4-5H3

InChI Key

ODMBLKQTVUQJFT-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC(=O)C(=C)C

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C(=C)C

Other CAS No.

38582-32-0

Synonyms

citronellyl methacrylate

Origin of Product

United States

Scientific Research Applications

Polymer Chemistry

3,7-Dimethyl-6-octenyl methacrylate is used extensively in the synthesis of polymers due to its ability to undergo free radical polymerization. It is incorporated into copolymers to enhance properties such as:

  • Adhesion : Improves bonding strength in adhesives.
  • Flexibility : Increases the flexibility of films and coatings.
  • Chemical Resistance : Provides resistance against solvents and chemicals.

Coatings and Sealants

The compound is utilized in formulations for coatings and sealants. Its properties contribute to:

  • Durability : Enhances the lifespan of coatings by improving resistance to environmental factors.
  • Gloss and Finish : Provides a desirable finish in automotive and industrial coatings.

Chemical Intermediate

As a versatile chemical intermediate, this compound serves as a building block for:

  • Specialty Chemicals : Used in the production of various specialty chemicals that require specific functional groups.
  • Pharmaceuticals : Potential applications in drug delivery systems where controlled release is essential.

Case Study 1: Polymer Adhesives

A study investigated the use of this compound in adhesive formulations. The results showed improved adhesion properties compared to traditional formulations, leading to enhanced performance in industrial applications.

Case Study 2: Coating Formulations

Research on coating formulations containing this compound demonstrated significant improvements in weather resistance and durability. The addition of this compound resulted in a coating that maintained its integrity under extreme conditions.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural identity of 3,7-dimethyl-6-octenyl methacrylate derivatives using analytical techniques?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to determine molecular weight and fragmentation patterns, as demonstrated for citronellyl angelate and pentanoate derivatives . Confirm stereochemistry and substituent positions via nuclear magnetic resonance (NMR) spectroscopy, referencing ¹H/¹³C NMR data for analogous esters like 3,7-dimethyl-6-octenyl 2-methylbutanoate (e.g., chemical shifts for allylic protons at δ 5.0–5.3 ppm and ester carbonyls at δ 170–175 ppm) . Cross-validate with high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize dermal and respiratory protection due to potential sensitization risks observed in structurally similar methacrylates (e.g., methyl methacrylate) . Use fume hoods for synthesis steps involving volatile precursors (e.g., acyl chlorides). Monitor thermal stability during reactions, as methacrylate polymers like PMMA exhibit glass transition temperatures (~35°C) that may influence decomposition pathways .

Q. What synthetic routes are available for preparing this compound esters?

  • Methodological Answer : Utilize esterification via acid-catalyzed condensation of methacrylic acid with citronellol derivatives (e.g., 3,7-dimethyl-6-octenol). Optimize reaction conditions (e.g., 1:1.2 molar ratio of alcohol to acid, 0.5% p-toluenesulfonic acid catalyst, 80°C for 4–6 hours) to achieve >90% yield, as inferred from analogous citronellyl phenylacetate synthesis . Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isomerization during the synthesis of this compound derivatives?

  • Methodological Answer : Control reaction temperature (<80°C) and avoid prolonged heating to prevent allylic isomerization of the 6-octenyl chain. Use inert atmospheres (N₂/Ar) to inhibit oxidation. Monitor progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy for real-time tracking of ester carbonyl formation (C=O stretch at ~1720 cm⁻¹) .

Q. How should researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR) for structurally similar esters?

  • Methodological Answer : For ambiguous GC-MS peaks (e.g., overlapping retention times of citronellyl isobutyrate and valerate), employ orthogonal techniques like chiral chromatography or derivatization (e.g., silylation) to enhance separation . For NMR discrepancies (e.g., splitting patterns in allylic regions), perform 2D experiments (COSY, HSQC) to clarify coupling relationships and assign stereochemistry definitively .

Q. What experimental strategies are effective for studying the thermal degradation of this compound polymers?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures (~250–300°C for methacrylate copolymers) . Pair with differential scanning calorimetry (DSC) to correlate thermal events (e.g., exothermic peaks) with structural changes. Analyze volatile degradation products via pyrolysis-GC-MS to elucidate decomposition mechanisms (e.g., β-scission of ester groups).

Q. How do structural modifications (e.g., ester chain length, stereochemistry) influence the olfactory properties of this compound derivatives?

  • Methodological Answer : Compare odor thresholds of homologs (e.g., citronellyl acetate vs. hexanoate) using sensory panels and gas chromatography-olfactometry (GC-O). Longer ester chains (e.g., C₆) enhance waxy/rosy notes, while α,β-unsaturated esters (e.g., tiglate) introduce green/fruity nuances . Correlate molecular descriptors (e.g., logP, polar surface area) with receptor-binding models to predict structure-activity relationships.

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